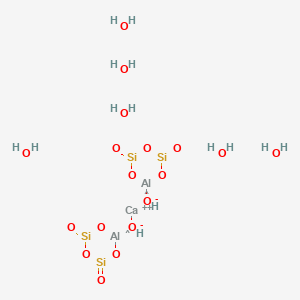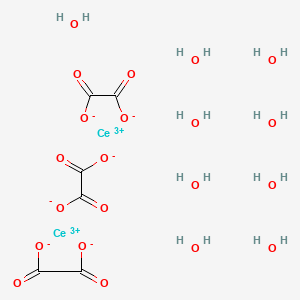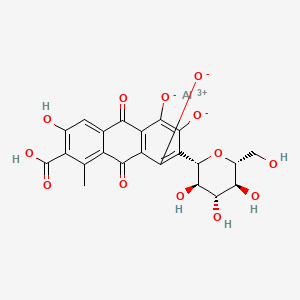
3-Methyl-2-benzothiazolinonhydrazonhydrochlorid
Übersicht
Beschreibung
“2(3H)-Benzothiazolone, 3-methyl-, hydrazone, monohydrochloride” is a chemical compound with the molecular formula C8H9N3S . It is also known as 3-METHYL-2-BENZOTHIAZOLINONE HYDRAZONE .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazine with a carbonyl to form a hydrazone, which is a variation of the imine forming reaction . The hydrazone can then be converted to the corresponding alkane by reaction with a base, usually KOH, and heat .Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiazolone ring with a methyl group and a hydrazone group attached . The average mass is 179.242 Da and the monoisotopic mass is 179.051712 Da .Chemical Reactions Analysis
Aldehydes and ketones can be converted to a hydrazone derivative by reaction with hydrazine . The hydrazone then undergoes loss of N2 gas along with protonation to give the alkane reaction product .Physical And Chemical Properties Analysis
The compound has a molecular weight of 181.278 . More detailed physical and chemical properties are not available in the retrieved information.Wissenschaftliche Forschungsanwendungen
Spektrophotometrische Bestimmung aliphatischer Aldehyde
Diese Verbindung wird als Reagenz für die spektrophotometrische Bestimmung aliphatischer Aldehyde verwendet {svg_1} {svg_2} {svg_3}. Aliphatische Aldehyde sind eine Art von organischen Verbindungen, die ein Carbonylzentrum aufweisen, d. h. das Kohlenstoffatom ist über eine Doppelbindung mit einem Sauerstoffatom verbunden. Diese Methode bietet eine Möglichkeit, die Konzentration dieser Verbindungen in einer Probe zu messen.
Bestimmung von Hexosaminen in Glykosaminoglykanen
3-Methyl-2-benzothiazolinonhydrazonhydrochlorid wird zur Bestimmung von Hexosaminen in Glykosaminoglykanen verwendet {svg_4} {svg_5} {svg_6}. Glykosaminoglykane sind lange unverzweigte Polysaccharide, die aus einer sich wiederholenden Disaccharid-Einheit bestehen. Diese Anwendung ist besonders nützlich im Bereich der Biochemie und medizinischen Forschung.
Peroxidase-Farbreaktion
Die Verbindung ist in eine neue Peroxidase-Farbreaktion integriert {svg_7} {svg_8} {svg_9}. Peroxidasen sind eine große Familie von Enzymen, die typischerweise eine Reaktion der Form katalysieren:
ROOR’+2e−+2H+→2ROH\text{ROOR'} + 2e^- + 2H^+ \rightarrow 2ROH ROOR’+2e−+2H+→2ROH
Diese Reaktion ist wichtig bei vielen biologischen Prozessen.
Bestimmung von Selen (IV) in Umweltproben
Es ist auch ein Reagenz für die spektrophotometrische Bestimmung von Spuren von Selen (IV) in Umweltproben {svg_10} {svg_11} {svg_12}. Selen ist ein chemisches Element mit dem Symbol Se. Es ist ein Nichtmetall mit Eigenschaften, die zwischen den Elementen oberhalb und unterhalb im Periodensystem liegen.
Entwicklung der Polyphenoloxidase- und Phenoloxidase-Aktivität
This compound wird als Substrat für die Entwicklung der Polyphenoloxidase- und Phenoloxidase-Aktivität verwendet {svg_13}. Diese Enzyme sind an der Oxidation von phenolischen Verbindungen beteiligt, was ein wichtiger Prozess in verschiedenen biologischen Funktionen ist.
Nachweis von Restchlor
Die Verbindung wurde als elektrophiles Kupplungsreagenz für die Bestimmung von Restchlor verwendet {svg_14}. Dies ist besonders wichtig bei Wasseraufbereitungsprozessen, bei denen Chlor als Desinfektionsmittel verwendet wird.
Bestimmung von Benzodiazepinen
Es wird als chromogenes Reagenz für die Bestimmung von Benzodiazepinen verwendet {svg_15}. Benzodiazepine sind eine Klasse von psychoaktiven Arzneimitteln, die zur Behandlung einer Reihe von Erkrankungen eingesetzt werden, darunter Angstzustände und Schlafstörungen.
Synthese von Benzothiazoliumazo-Farbstoffen
This compound wird bei der Synthese von Benzothiazoliumazo-Farbstoffen verwendet {svg_16}. Azofarbstoffe sind organische Verbindungen, die die funktionelle Gruppe R−N=N−R′ tragen, wobei R und R′ in der Regel Aryl sind. Sie sind in der Textilindustrie weit verbreitet.
Wirkmechanismus
Target of Action
3-Methyl-2-benzothiazolinone hydrazone hydrochloride, also known as 2(3H)-Benzothiazolone, 3-methyl-, hydrazone, monohydrochloride, is primarily used as a reagent in various spectrophotometric determinations
Mode of Action
Under experimental conditions, 3-Methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) loses two electrons and one proton on oxidation, forming an electrophilic intermediate . This intermediate is an active coupling species that can react with other compounds in the system.
Biochemical Pathways
MBTH is used in the spectrophotometric determination of various substances. For instance, it is used in the determination of aliphatic aldehydes , hexosamines in glycosaminoglycans , and traces of selenium (IV) in environmental samples . The exact biochemical pathways affected by MBTH would depend on the specific system in which it is used.
Result of Action
The result of MBTH’s action is the formation of a colored product that can be detected spectrophotometrically . This makes it useful in various analytical applications, including the determination of residual chlorine , benzodiazepines , cholesterol , and enzyme activity .
Action Environment
The action, efficacy, and stability of MBTH can be influenced by various environmental factors. For instance, the pH of the solution can affect the oxidation process and the formation of the electrophilic intermediate . Additionally, the presence of other reactive species in the solution can also influence the reaction outcomes. Therefore, careful control of the experimental conditions is necessary when using MBTH as a reagent.
Eigenschaften
IUPAC Name |
(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S.ClH/c1-11-6-4-2-3-5-7(6)12-8(11)10-9;/h2-5H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZPVSPULCMUQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884060 | |
| Record name | 3-Methyl-2-benzothiazolone hydrazone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4338-98-1, 14448-67-0, 149022-15-1 | |
| Record name | 3-Methyl-2-benzothiazolinone hydrazone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4338-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(3H)-Benzothiazolone, 3-methyl-, hydrazone, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methyl-2-benzothiazolone hydrazone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbenzothiazol-2(3H)-one hydrazone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-methylbenzothiazol-2(3H)-one hydrazone monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.176 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Methyl-2-benzothiazolinone hydrazone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What makes 3-Methyl-2-benzothiazolinone hydrazone hydrochloride a valuable reagent in analytical chemistry?
A1: MBTH demonstrates high sensitivity and selectivity in reacting with various analytes, leading to the formation of intensely colored products detectable by spectrophotometry. This property makes it particularly useful for quantifying trace amounts of substances. []
Q2: Can you provide specific examples of analytes quantifiable using MBTH and the underlying reaction principles?
A2: MBTH finds application in determining:
- Formaldehyde: MBTH reacts with formaldehyde to form a hydrazone, which upon oxidation by ferric chloride in acidic conditions, yields a blue cationic dye measurable at 628 nm. []
- Selenium: MBTH can be oxidized by selenium in hydrochloric acid. Coupling this oxidized form with N-(1-naphthyl)ethylenediamine dihydrochloride produces a blue product with an absorption maximum at 590 nm. Alternatively, selenium can oxidize dopamine hydrochloride, which then couples with MBTH in sulfuric acid, resulting in a pink product detectable at 520 nm. []
- Catecholamines: MBTH condenses with quinone residues, formed via the oxidation of catechols, in the presence of ammonia. This reaction produces a stable, dark pink MBTH-quinone compound for detection. []
- Methoxyl-containing Drugs: MBTH reacts with o-quinones generated from the oxidation of methoxyl groups in drugs like mebevrine HCl, trimebutine maleate, and verapamil HCl. This reaction produces colored species measurable at specific wavelengths for quantification. []
Q3: How does pH affect the reaction of MBTH with different analytes?
A3: The reaction pH significantly influences MBTH's reactivity and the resulting product. For instance, the reaction of MBTH with vardenafil requires an acidic medium when using ferric chloride as an oxidant but an alkaline medium when using potassium periodate. [] Similarly, optimal conditions for quantifying cefixime trihydrate with MBTH necessitate an acidic environment. [] Conversely, the reaction of MBTH with catecholamine (methyldopa) proceeds optimally at a pH of 10.4. []
Q4: Are there any limitations to using MBTH in analytical applications?
A4: Yes, potential limitations include:
Q5: How can researchers ensure accurate and reliable results when employing MBTH in analytical procedures?
A5: Rigorous method validation is essential and should encompass:
Q6: What is the role of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride in studying pyranose oxidase?
A6: MBTH plays a crucial role in a sensitive spectrophotometric assay for pyranose oxidase (POD) activity. [, ] In this assay, POD catalyzes the oxidation of glucose to generate hydrogen peroxide. The generated hydrogen peroxide then oxidizes MBTH in a reaction catalyzed by peroxidase. This oxidized MBTH further reacts with a coupling agent like 3-dimethylaminobenzoic acid (DMAB) to produce a measurable chromophore. The intensity of this chromophore directly correlates with POD activity.
Q7: How is MBTH used to study fungal enzymes involved in wood degradation?
A7: Researchers studying wood-degrading fungi utilize MBTH to investigate the activity of enzymes like pyranose oxidase. [] These enzymes play a role in generating hydrogen peroxide, a key component in the fungal degradation of lignin. By measuring the formation of the colored product from the MBTH reaction, researchers can indirectly quantify the activity of these enzymes and study their role in wood decay processes.
Q8: What can the localization of pyranose oxidase in fungi, as visualized using MBTH, tell us about its function?
A8: Immunocytochemical studies using MBTH have localized pyranose oxidase primarily in the hyphal periplasmic space of certain wood-degrading fungi. [] This peripheral location, often associated with membranous structures and extracellular slime, suggests that pyranose oxidase might contribute to the extracellular generation of hydrogen peroxide, facilitating lignin degradation in the surrounding environment.
Q9: Does 3-Methyl-2-benzothiazolinone hydrazone hydrochloride have applications beyond analytical chemistry?
A9: While primarily known for its analytical utility, MBTH has potential in other areas:
- Drug Development: The reaction of MBTH with specific functional groups makes it valuable for derivatizing and detecting drug molecules during development. []
- Biological Staining: The ability of MBTH to form colored products with specific molecules, like catecholamines, hints at potential applications in biological staining and visualization. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









